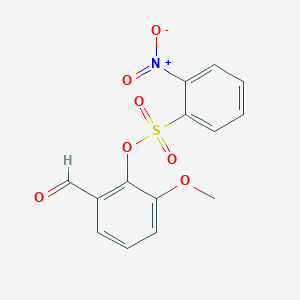
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide), also known as HDBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDBA is a type of amide that has two biphenylcarboxamide groups connected by a hexane chain.
作用机制
The mechanism of action of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) is not fully understood, but it is believed to involve the interaction of the biphenylcarboxamide groups with biomolecules such as proteins and nucleic acids. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has also been shown to interact with voltage-gated ion channels, leading to the modulation of their activity.
Biochemical and Physiological Effects
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can induce apoptosis in cancer cells, inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and modulate the activity of ion channels. In vivo studies have shown that N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can reduce the growth of tumors in mice, but its toxicity and pharmacokinetics need to be further evaluated.
实验室实验的优点和局限性
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be easily functionalized to introduce different chemical groups, making it a versatile building block for the synthesis of various materials. However, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
未来方向
There are several future directions for the study of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide). First, the mechanism of action of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) needs to be further elucidated, particularly its interaction with biomolecules such as proteins and nucleic acids. Second, the toxicity and pharmacokinetics of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) need to be evaluated in vivo, to determine its potential as an anticancer agent. Third, the use of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) as a building block for the synthesis of functional materials such as metal-organic frameworks and dendrimers needs to be explored further. Fourth, the development of fluorescent sensors based on N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) needs to be optimized, to improve their sensitivity and selectivity. Finally, the synthesis of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) derivatives with improved solubility and bioavailability needs to be explored, to expand its potential applications in various fields.
合成方法
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be synthesized through a simple reaction between 4-aminobenzoic acid and 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction leads to the formation of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) as a white solid, which can be purified through recrystallization. The yield of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been extensively studied for its potential applications in various fields such as materials science, biology, and medicine. In materials science, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been used as a building block for the synthesis of functionalized polymers, dendrimers, and metal-organic frameworks. In biology, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been used as a ligand for the development of fluorescent sensors for metal ions and amino acids. In medicine, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been studied for its potential as an anticancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro.
属性
IUPAC Name |
4-phenyl-N-[6-[(4-phenylbenzoyl)amino]hexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c35-31(29-19-15-27(16-20-29)25-11-5-3-6-12-25)33-23-9-1-2-10-24-34-32(36)30-21-17-28(18-22-30)26-13-7-4-8-14-26/h3-8,11-22H,1-2,9-10,23-24H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLBJRRJDDYLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-hexane-1,6-diyldibiphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)
![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)
![(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5063010.png)
![ethyl 5-(acetyloxy)-2-({[anilino(imino)methyl]thio}methyl)-6-bromo-1-methyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B5063018.png)

![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)